![molecular formula C27H22FNO4 B11146723 1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146723.png)
1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or quinones.
Reduction: Formation of reduced derivatives.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate key signaling pathways involved in inflammation .
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tumor growth in vitro .
- Antimicrobial Effects : The unique structural features may also contribute to antimicrobial properties, although specific studies on this compound are still emerging .
Research Applications
The applications of this compound extend into several research areas:
- Medicinal Chemistry : Its derivatives are being explored for therapeutic uses due to their potential to interact with biological targets such as enzymes or receptors involved in disease pathways. Interaction studies often utilize techniques like molecular docking simulations to predict interactions and assess efficacy .
- Drug Development : The compound's promising biological activities make it a candidate for further development into pharmaceutical agents. Its structural analogs are being investigated for their potential as anticancer drugs .
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The fluorinated and methoxylated phenyl groups may enhance its binding affinity and selectivity, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROPHENYL)-2-[2-(4-HYDROXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(4-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
Compared to similar compounds, 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both fluorine and methoxy groups can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.
Biological Activity
The compound 1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antioxidant properties, potential therapeutic uses, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C21H24FN3O3, and it features a complex structure that includes a chromeno core and various aromatic substituents.
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. For instance, studies have demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is often attributed to the presence of electron-rich aromatic rings that stabilize radical species .
Antimicrobial Properties
The biological activity of similar chromeno derivatives has been linked to antimicrobial effects. For example, pyrrole-based compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 μg/mL for certain derivatives . While specific data on the compound is limited, it is reasonable to hypothesize similar antimicrobial potential based on structural analogs.
Enzyme Inhibition
Chromeno[2,3-c]pyrroles have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For instance, some derivatives act as glucokinase activators and mimic glycosaminoglycans, suggesting potential applications in diabetes management and metabolic disorders . The inhibition of enzymes such as DNA gyrase by pyrrole derivatives has also been documented, indicating a pathway for antibacterial action .
Case Studies and Research Findings
The biological activities of chromeno[2,3-c]pyrroles may be attributed to several mechanisms:
- Radical Scavenging: The electron-rich nature of the aromatic systems allows these compounds to donate electrons to free radicals.
- Enzyme Interaction: Compounds may bind to active sites of enzymes or alter their conformations, inhibiting their activity.
- Cell Membrane Disruption: Antimicrobial activity may stem from the ability of these compounds to integrate into bacterial membranes, leading to cell lysis.
Properties
Molecular Formula |
C27H22FNO4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22FNO4/c1-16-3-12-22-21(15-16)25(30)23-24(18-6-8-19(28)9-7-18)29(27(31)26(23)33-22)14-13-17-4-10-20(32-2)11-5-17/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
ZDICCOBPMKJRML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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